molecular formula C8H8N2O4 B1356959 Methyl 3-Amino-4-nitrobenzoate CAS No. 99512-09-1

Methyl 3-Amino-4-nitrobenzoate

Cat. No. B1356959
CAS RN: 99512-09-1
M. Wt: 196.16 g/mol
InChI Key: ZGVYPBINPLNBDH-UHFFFAOYSA-N
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Description

Methyl 3-Amino-4-nitrobenzoate is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for Methyl 3-Amino-4-nitrobenzoate is 1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 3-Amino-4-nitrobenzoate is a pale-yellow to yellow-brown solid . It has a molecular weight of 196.16 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Organic Chemistry

Methyl 3-Amino-4-nitrobenzoate plays a significant role in organic chemistry, especially in synthesis. The compound's synthesis is an example of a simple Fischer esterification reaction, often used in introductory organic chemistry courses. It demonstrates a one-pot reaction with a marked color change during the extraction process, making it an excellent educational tool (Kam, Levonis, & Schweiker, 2020).

Chemical Structure and Hydrogen Bonding

The compound exhibits a polarized structure in the nitroaniline portion. Its molecular structure enables the formation of hydrogen-bonded chains and sheets through various hydrogen bonds, demonstrating its utility in studying molecular interactions and crystallography (Portilla et al., 2007).

Pharmaceutical Intermediates

Methyl 3-Amino-4-nitrobenzoate is used as an intermediate in pharmaceuticals. It's involved in the synthesis of various compounds, including intermediates of pharmaceuticals like Methl 3-methyl-4-(1-oxobuthyl) aminobenzoate and Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate (Xiao, 2007).

Catalytic Reactions and Solvent Studies

Studies involving catalytic reactions and solvent interactions often use Methyl 3-Amino-4-nitrobenzoate. For instance, it has been used to study the solubility in various solvents and to investigate the catalytic oxidation processes (Cai & Shui, 2005).

Molecular Docking Studies

This compound is also crucial in molecular docking studies. Its spectral features have been probed using various techniques combined with density functional theory calculations, aiding in understanding its bioactive conformer's structure and potential pharmacological applications (Julie et al., 2019).

Environmental Impact Studies

It is also used in environmental impact studies, particularly in understanding the transformation of nitroaromatic compounds in sewage effluent. This helps in assessing the persistence and potential toxicity of metabolites of nitroaromatic compounds, which are widely used in industrial applications (Hallas & Alexander, 1983).

Safety And Hazards

Methyl 3-Amino-4-nitrobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used .

properties

IUPAC Name

methyl 3-amino-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVYPBINPLNBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579185
Record name Methyl 3-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Amino-4-nitrobenzoate

CAS RN

99512-09-1
Record name Methyl 3-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Trimethylsilyl)diazomethane (6 mL, 2M solution in hexanes) was added to a solution of 3-amino-4-nitro-benzoic acid in CH2Cl2 (25 mL) and methanol (25 mL). Stirred at room temperature until bubbling ceased. Concentrated under vacuum to provide 1.2 g of desired product. MS (DCI) m/e 197 (M+H)+.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YAP PEILING - 2009 - core.ac.uk
NITD20, a member of indoline-spiro-tetrahydro-β-carboline class of compounds, was identified as a powerful inhibitor of Plasmodium falciparum proliferation. Synthetic studies in our …
Number of citations: 2 core.ac.uk

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